molecular formula C17H16F2N4O2S B2452502 3,4-difluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034476-63-4

3,4-difluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2452502
CAS No.: 2034476-63-4
M. Wt: 378.4
InChI Key: VOBVJXUKVLZJKX-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a novel chemical entity designed for research purposes, featuring a pyrazole core linked to a benzenesulfonamide group via an ethyl chain. The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . Its incorporation, alongside the sulfonamide functional group, suggests potential for targeting various enzymes. Sulfonamides are well-established as potent inhibitors of enzymes like carbonic anhydrases , which are implicated in conditions such as glaucoma and epilepsy . Furthermore, the 3,4-difluorophenyl and pyridinyl substituents are common in drug discovery for modulating electronic properties, lipophilicity, and binding affinity to biological targets. This compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for human consumption, diagnostic use, or any therapeutic application. Researchers are encouraged to investigate its potential mechanism of action, which may include enzyme inhibition studies, particularly toward kinase or carbonic anhydrase families, given the structural features shared with known inhibitors . Handling should adhere to standard laboratory safety protocols, and all necessary personal protective equipment (PPE) should be worn. For complete handling and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

3,4-difluoro-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c1-12-10-17(13-4-6-20-7-5-13)22-23(12)9-8-21-26(24,25)14-2-3-15(18)16(19)11-14/h2-7,10-11,21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBVJXUKVLZJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes findings from various studies to elucidate its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H18F2N4O2S\text{C}_{16}\text{H}_{18}\text{F}_2\text{N}_4\text{O}_2\text{S}

Key Features:

  • Fluorine Substitution : The presence of fluorine atoms at the 3 and 4 positions on the benzene ring enhances lipophilicity and metabolic stability.
  • Pyridine and Pyrazole Moieties : These heterocycles are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine and pyrazole have shown efficacy against various cancer cell lines. In vitro studies have demonstrated that modifications to the pyrazole ring can enhance cytotoxicity against cancer cells.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical)12.5Induction of apoptosis
Compound BMCF-7 (Breast)8.0Inhibition of proliferation
3,4-Difluoro-N-(...)A549 (Lung)TBDTBD

The proposed mechanism involves:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth, such as the FGFR pathway.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances potency by stabilizing the active conformation of the molecule.
  • Heterocyclic Influence : The introduction of pyridine and pyrazole rings contributes to increased binding affinity to target proteins involved in cancer progression.

Study 1: In Vitro Evaluation

A study conducted on a series of benzenesulfonamide derivatives revealed that those with a pyridine ring exhibited improved activity against various cancer cell lines compared to their non-pyridine counterparts. The study highlighted that the introduction of a methyl group at specific positions on the pyrazole ring significantly enhanced cytotoxic effects.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that compounds similar to 3,4-difluoro-N-(...) significantly reduced tumor size compared to controls. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can purity be validated?

  • Synthesis Steps :

Construct the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters .

Introduce the pyridinyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Form the sulfonamide linkage by reacting the benzenesulfonyl chloride intermediate with the amine-functionalized pyrazole derivative .

  • Purification & Validation :

  • Use column chromatography (silica gel, gradient elution) or preparative HPLC for isolation.
  • Validate purity via HPLC (≥95% purity threshold) and confirm structure using 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) .

Q. How should researchers approach physicochemical characterization?

  • Key Parameters :

ParameterMethodReference Value (Example)
Melting PointDifferential Scanning Calorimetry (DSC)~123–124°C (similar pyrazole derivatives)
LogP (Lipophilicity)Shake-flask/HPLC-based assaysPredicted XlogP: ~3
Topological Polar Surface AreaComputational modeling (e.g., ChemAxon)~86.4 Ų
Hydrogen Bond Donors/AcceptorsMolecular descriptor analysis1 donor, 5 acceptors
  • Advanced Techniques : X-ray crystallography for absolute stereochemical confirmation .

Q. What are the stability considerations under varying pH and temperature?

  • Experimental Design :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
  • Test solubility and degradation in buffers (pH 1–13) using methodologies from pharmacopeial guidelines (e.g., USP dissolution testing) .
    • Storage Recommendations : Store in inert atmospheres (argon) at -20°C, with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases, GPCRs).

Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (GROMACS/AMBER) over 100+ ns .

QSAR Models : Develop quantitative structure-activity relationships using descriptors like electronegativity of fluorine substituents .

  • Validation : Cross-check predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictory bioactivity data across assay systems?

  • Root Cause Analysis :

  • Compare assay conditions (e.g., cell line variability, pH, co-solvents like DMSO) .
  • Validate target engagement via orthogonal assays (e.g., enzymatic vs. cell-based).
    • Statistical Approaches : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .

Q. How to design structure-activity relationship (SAR) studies for pyridine/pyrazole moieties?

  • Synthetic Modifications :

  • Vary substituents on the pyridine (e.g., electron-withdrawing groups) and pyrazole (e.g., methyl vs. trifluoromethyl) .
    • Biological Testing :
  • Screen analogs against target panels (e.g., kinase inhibition profiles).
  • Use principal component analysis (PCA) to correlate structural features with activity .

Q. How to assess environmental fate using biodegradation and ecotoxicity models?

  • Experimental Framework :

  • Follow OECD Test Guidelines 301 (ready biodegradability) and 211 (Daphnia magna toxicity) .
  • Model bioaccumulation potential via EPI Suite’s BCFBAF module .
    • Field Studies : Deploy soil/water microcosms to track abiotic degradation products (e.g., LC-MS/MS analysis) .

Methodological Notes

  • Data Gaps : Where specific data for the compound is lacking, analogous structures (e.g., ) were referenced to infer best practices.

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